molecular formula C23H31ClN2O B11343147 N-[2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)ethyl]adamantane-1-carboxamide

N-[2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)ethyl]adamantane-1-carboxamide

Cat. No.: B11343147
M. Wt: 387.0 g/mol
InChI Key: ZKJFXKZZKHHPFM-UHFFFAOYSA-N
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Description

N-[2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)ethyl]adamantane-1-carboxamide is a complex organic compound that features a unique combination of structural elements It includes an adamantane core, a pyrrolidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)ethyl]adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of rearrangement reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and adamantane.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached through a nucleophilic substitution reaction. This involves the reaction of 2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethanol with adamantane-1-carboxylic acid chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to phenyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)ethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantane core provides a rigid framework that can enhance binding affinity, while the pyrrolidine ring and chlorophenyl group contribute to the compound’s overall pharmacophore. This combination allows the compound to modulate biological pathways effectively, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)ethyl]adamantane-1-carboxamide: Unique due to its adamantane core.

    N-[2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)ethyl]cyclohexane-1-carboxamide: Similar structure but with a cyclohexane core instead of adamantane.

    N-[2-(2-Chlorophenyl)-2-(pyrrolidin-1-YL)ethyl]benzene-1-carboxamide: Features a benzene core, offering different pharmacological properties.

Uniqueness

The adamantane core in This compound provides a unique rigidity and spatial arrangement that can enhance its binding affinity and specificity compared to similar compounds with different cores. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H31ClN2O

Molecular Weight

387.0 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]adamantane-1-carboxamide

InChI

InChI=1S/C23H31ClN2O/c24-20-6-2-1-5-19(20)21(26-7-3-4-8-26)15-25-22(27)23-12-16-9-17(13-23)11-18(10-16)14-23/h1-2,5-6,16-18,21H,3-4,7-15H2,(H,25,27)

InChI Key

ZKJFXKZZKHHPFM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5Cl

Origin of Product

United States

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